molecular formula C10H14O B113398 Menthofuran CAS No. 494-90-6

Menthofuran

Cat. No.: B113398
CAS No.: 494-90-6
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-UHFFFAOYSA-N
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Description

Menthofuran is a naturally occurring monoterpene found in mint species such as Mentha piperita and Mentha pulegium. It is biosynthesized via the oxidation of pulegone, a hepatotoxic compound abundant in pennyroyal oil, through cytochrome P450 (CYP)-mediated pathways . Structurally, this compound features a furan ring substituted with a cyclohexyl group and methyl groups, contributing to its reactivity and biological activity .

This compound exhibits dual roles:

  • Hepatotoxicity: It is a major proximate hepatotoxin derived from pulegone, generating reactive intermediates like γ-ketoenal during CYP-mediated oxidation .
  • Gastroprotection: Demonstrates antioxidant activity by increasing non-protein sulfhydryl (NPSH) groups, reducing lipid peroxidation (MDA levels), and inhibiting myeloperoxidase (MPO) in gastric ulcer models .

Properties

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
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InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025534
Record name Menthofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bluish liquid, odour similar to that of menthol
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

80.00 to 82.00 °C. @ 13.00 mm Hg
Record name (R)-Menthofuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Menthofuran
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Density

0.960-0.970
Record name Menthofuran
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

494-90-6, 17957-94-7
Record name Menthofuran
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Record name Menthofuran
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Record name Menthofuran
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Record name Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
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Record name Menthofuran
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Record name 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran
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Record name MENTHOFURAN, (±)-
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Record name (R)-Menthofuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86.00 °C. @ 760.00 mm Hg
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Epoxidation of Isopulegol

The foundational route described in patent CN102453009A begins with isopulegol (C₁₀H₁₈O), a cyclic monoterpene alcohol. Epoxidation is achieved using hydrogen peroxide (H₂O₂) in the presence of a catalyst, typically under ice-water bath conditions to maintain temperatures below 30°C. The reaction produces isopulegol epoxide (C₁₀H₁₆O₂) with yields exceeding 85% in optimized batches. Key parameters include:

ParameterOptimal RangeImpact on Yield
H₂O₂ Concentration30–50%Direct proportionality up to 50%
Catalyst TypeTungstic AcidPrevents side reactions
Reaction Time4–6 hoursMinimizes over-oxidation

This step’s efficiency hinges on precise stoichiometric control, as excess H₂O₂ promotes ring-opening byproducts.

Oxidation to Isopulegone Epoxide

The epoxidized intermediate undergoes oxidation using hypochlorite (NaClO or Ca(ClO)₂) in an acidic medium, typically 9–10% hydrochloric acid (HCl). The reaction proceeds via electrophilic addition, forming isopulegone epoxide (C₁₀H₁₄O₂). Patent data indicate that maintaining a pH below 3.0 and temperatures under 40°C ensures >90% conversion. A toluene co-solvent facilitates phase separation, simplifying product isolation.

Acid-Mediated Cyclization to this compound

The final step involves dehydration-cyclization of isopulegone epoxide using concentrated HCl. The mechanism proceeds through a carbocation intermediate, with the acid catalyzing both ring closure and proton transfer. Industrial-scale implementations report yields of 47–57% after vacuum distillation. For example:

  • Embodiment 1 : 48.5 g of this compound (55% yield) at 76–79°C/1300 Pa.

  • Embodiment 3 : 20.6 g (57% yield) with GC purity >95%.

Critical factors include acid strength (9–10% HCl optimal) and dropwise addition of the epoxide solution to prevent exothermic runaway.

Alternative Synthetic Routes

Cyclization of Pulegone

Industrial Production Considerations

Catalyst Recycling and Waste Management

The patent route emphasizes sustainability by enabling catalyst recovery. Tungstic acid is filtered and reused for 3–5 cycles without significant activity loss, reducing metal waste by 60%. Hypochlorite byproducts are neutralized with sodium bisulfite, aligning with green chemistry principles.

Continuous Flow Reactor Integration

Recent advancements adapt the epoxidation and cyclization steps for continuous flow systems. Microreactors enhance heat transfer, allowing higher H₂O₂ concentrations (up to 60%) and reducing reaction times by 40% compared to batch processes.

Analytical Validation of Synthetic Products

Purity Assessment

Gas chromatography (GC) with flame ionization detection remains the gold standard, with commercial batches achieving >95% purity. Mass spectrometry (MS) confirms molecular integrity via characteristic fragments:

  • Base peak at m/z 108 (C₇H₁₀O⁺)

  • Molecular ion [M]⁺ at m/z 150.

Optical Activity

Natural this compound exhibits [α]²⁵/D +90° (c = 10 in methanol), serving as a chirality benchmark. Racemization during synthesis is mitigated by low-temperature cyclization.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Isopulegol Route47–57≥95HighModerate
Pulegone Cyclization30–4085–90LowHigh (acid waste)
Pyrolysis25–3080–85LowHigh (energy use)

The isopulegol route dominates industrial production due to balanced yield and scalability, though further optimization of hypochlorite alternatives could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: Menthofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of this compound epoxide.

    Reduction: Reduction can yield this compound alcohols.

    Substitution: Halogenated derivatives of this compound are common products of substitution reactions.

Scientific Research Applications

Gastrointestinal Effects

Recent studies have highlighted the hypokinetic effects of menthofuran on the gastrointestinal tract. Research conducted on rodents demonstrated that this compound significantly delayed gastric emptying and reduced intestinal transit at certain doses (50 and 100 mg/kg) without exhibiting acute toxicity. This suggests potential applications in managing gastrointestinal disorders such as diarrhea .

  • Key Findings:
    • Gastric Emptying Reduction: At doses of 25, 50, and 100 mg/kg, this compound reduced gastric emptying significantly compared to control groups.
    • Antidiarrheal Activity: this compound exhibited dose-dependent control over diarrhea induced by castor oil .
Dose (mg/kg)Gastric Emptying (%)Loose Stools Count
2559.8N/A
5051.6Reduced
10050.8Reduced

Hepatotoxicity Studies

This compound's metabolism has been extensively studied due to its hepatotoxic potential. Research indicates that the major reactive metabolites responsible for hepatotoxic effects are γ-ketoenal and epoxides formed through oxidation of the furan ring . Studies utilizing rat liver slices have provided insights into the mechanisms of hepatocellular injury caused by this compound.

  • Key Metabolites:
    • γ-Ketoenal
    • Epoxides

Essential Oil Biosynthesis Regulation

This compound plays a crucial role in regulating essential oil biosynthesis in peppermint (Mentha × piperita). It has been shown to down-regulate the expression of key enzymes involved in the synthesis of essential oil components, thus affecting oil quality .

  • Impact on Essential Oil Quality:
    • Reduces levels of undesirable compounds like pulegone.
    • Enhances overall oil quality for commercial purposes.
CompoundEffect on Synthesis
This compoundDown-regulates PR enzyme
PulegoneReduced levels

Genotoxicity and Safety Evaluations

The safety profile of this compound has been evaluated through various genotoxicity studies, particularly concerning its presence in herbal medicinal products. The European Medicines Agency has issued guidelines on the use of products containing this compound due to potential risks associated with its metabolites .

  • Genotoxicity Studies:
    • Indicate potential risks when consumed in high concentrations.

Rat Liver Slice Model

In a pivotal study using rat liver slices, researchers explored the hepatotoxic mechanisms of this compound. The study found that specific oxidative metabolites could lead to significant cellular injury, emphasizing the need for caution in therapeutic applications .

Essential Oil Quality Improvement

A case study involving peppermint cultivation demonstrated that controlled application of this compound could enhance oil quality by regulating biosynthetic pathways, leading to higher yields of desirable compounds while minimizing harmful ones .

Mechanism of Action

Menthofuran exerts its effects primarily through its metabolism in the liver. It is a metabolite of pulegone and acts as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This inhibition can lead to the depletion of glutathione levels, leaving hepatocytes vulnerable to free radical damage . The bioactivation of this compound results in the formation of reactive intermediates that are hepatotoxic .

Comparison with Similar Compounds

Comparison with Structurally Similar Monoterpenes

Pulegone

Pulegone is the direct precursor of menthofuran and shares its hepatotoxic profile. Key differences include:

Property This compound Pulegone
Metabolic Pathway Formed via CYP oxidation of pulegone; further metabolized to γ-ketoenal . Directly metabolized to this compound and other intermediates .
Toxicity Mechanism γ-Ketoenal adducts cause hepatocellular injury; inactivates CYP2A6 . Toxicity partially mediated by this compound; glutathione depletion contributes .
Biological Role Reduces pulegone reductase (PR) activity, increasing pulegone accumulation . Upregulated in stressed plants; inversely correlated with menthol content .

Matched exposure studies in rats showed pulegone-induced liver damage was twice as severe as equivalent this compound doses, suggesting additional toxic pathways .

Carvacrol

Carvacrol, another monoterpene, shares this compound’s gastroprotective effects but diverges in toxicity:

Property This compound Carvacrol
Gastroprotection Reduces lesion area via NOS pathway, prostaglandins, and antioxidant activity . Protects gastric mucosa through similar antioxidant mechanisms but lacks hepatotoxicity .
Hepatotoxicity CYP2A6 inactivation and γ-ketoenal adducts drive liver damage . No significant hepatotoxicity reported.
Metabolism Forms reactive intermediates (e.g., γ-ketoenal) . Metabolized to non-reactive glucuronides and sulfates .

Menthol and Menthone

These downstream metabolites of pulegone contrast with this compound in essential oil dynamics:

Property This compound Menthol/Menthone
Biosynthesis High levels suppress pulegone reductase (PR), increasing pulegone . Derived from PR-mediated reduction of pulegone; inversely correlated with this compound .
Essential Oil Quality Considered undesirable; associated with bitter taste and toxicity . High menthol (>50%) improves commercial value .
Agricultural Impact Organic farming reduces this compound content, enhancing oil quality . Microbial interactions (e.g., Pseudomonas putida) boost menthol production .

Key Finding : Overexpression of this compound synthase (mfs) in peppermint increases this compound (>40%) and pulegone (>22%), while cosuppression eliminates both, maximizing menthol yield .

Metabolic and Toxicological Comparison with Other Furans

Reactivity and CYP Interactions

This compound’s furan ring undergoes unique CYP2A6-mediated oxidation, unlike simpler furans:

Compound CYP Metabolism Reactive Metabolites
This compound CYP2A6 oxidation generates γ-ketoenal; irreversible inactivation of CYP2A6 . γ-Ketoenal, epoxides .
Furan CYP2E1 oxidation forms cis-2-butene-1,4-dial, causing hepatic necrosis . Dialdehydes .

Key Finding : this compound’s γ-ketoenal is a major hepatotoxicant, while simpler furans rely on dialdehyde formation .

Biological Activity

Menthofuran is a monoterpenoid compound primarily found in various species of mint, particularly Mentha longifolia. Its biological activities have garnered interest due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and underlying biochemical mechanisms.

This compound is characterized by its furan ring structure, which contributes to its unique biological properties. It is commonly extracted from mint oils and has been identified as a significant component in the essential oils of various mint species. The compound is known for its complex metabolic pathways, particularly its conversion from pulegone, another monoterpene.

1. Gastroprotective Activity

Recent studies have highlighted the gastroprotective effects of this compound. In experiments involving rats, this compound demonstrated significant antiulcerogenic activity against gastric ulcers induced by ethanol, indomethacin, and ischemia/reperfusion. The mechanisms involved include:

  • Inhibition of Gastric Acid Secretion : this compound exhibits antisecretory properties that reduce gastric acid secretion.
  • Antioxidant Activity : It enhances catalase activity and increases non-protein sulfhydryl (NPSH) content, which protects gastric mucosa from oxidative stress.
  • Reduction of Inflammatory Markers : this compound treatment resulted in decreased myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating reduced inflammation and lipid peroxidation in gastric tissues .

2. Cytotoxicity and Hepatotoxicity

While this compound has therapeutic potential, it also poses risks regarding liver toxicity. Studies indicate that this compound can lead to hepatotoxic effects when administered at high doses. The toxicological profile includes:

  • Metabolic Activation : this compound is metabolized by cytochrome P450 enzymes (CYP2E1, CYP1A2) to reactive metabolites that can covalently bind to cellular macromolecules, leading to liver damage .
  • Clinical Manifestations : Reports have documented cases of hepatotoxicity associated with this compound exposure, including symptoms such as jaundice and elevated liver enzymes .

The biological activity of this compound is mediated through several biochemical pathways:

  • Transcriptional Regulation : Research indicates that this compound influences the transcriptional regulation of essential oil biosynthesis in peppermint by modulating the expression of genes involved in monoterpene synthesis .
  • Reactive Metabolite Formation : The bioactivation process generates reactive metabolites that can interact with cellular components, potentially leading to toxicity. Notably, γ-ketoenal derivatives formed during metabolism are implicated in hepatotoxic effects .

Case Studies

Several studies have documented the biological activity of this compound:

  • A study conducted on rats demonstrated that administration of this compound at a dose of 2 g/kg resulted in significant gastroprotective effects without acute toxicity, suggesting a favorable safety profile for gastrointestinal applications .
  • Another investigation revealed that high levels of this compound could lead to liver failure in animal models, emphasizing the need for careful dosage consideration when utilizing this compound therapeutically .

Summary Table of Biological Activities

Activity TypeEffectMechanismReference
GastroprotectiveAntiulcerogenicAntioxidant activity; inhibition of acid secretion
HepatotoxicityLiver damageMetabolic activation; formation of reactive metabolites
Transcriptional RegulationModulation of essential oil biosynthesisGene expression modulation

Q & A

Q. What validated analytical methods are recommended for quantifying menthofuran in plant extracts or biological samples?

Gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) is widely used for this compound quantification due to its volatility. Calibration curves should be constructed using certified reference standards, and recovery rates (>90%) must be validated via spiked samples. For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is preferred . Ensure reproducibility by reporting retention indices, limit of detection (LOD), and limit of quantification (LOQ) in peer-reviewed formats .

Q. How can researchers standardize this compound isolation from Mentha species to minimize degradation artifacts?

Steam distillation at controlled temperatures (90–100°C) under nitrogen atmosphere reduces oxidative degradation. Post-distillation, immediate stabilization with antioxidants (e.g., 0.1% BHT in hexane) and storage at -20°C in amber vials is critical. Purity must be confirmed via NMR (¹H and ¹³C) and compared to spectral databases (e.g., NIST Chemistry WebBook) .

Q. What experimental designs are optimal for assessing this compound’s thermal stability under varying pH conditions?

Use a factorial design with temperature (25–100°C), pH (2–10), and incubation time (0–24 hrs) as independent variables. Quantify degradation products (e.g., menthol derivatives) via GC-MS and apply kinetic modeling (e.g., first-order decay). Include controls with inert atmospheres to isolate oxidation effects .

Advanced Research Questions

Q. How do conflicting reports on this compound’s hepatotoxicity in murine models align with its metabolic pathways?

Discrepancies arise from interspecies differences in cytochrome P450 (CYP450) enzyme activity. Design comparative studies using primary hepatocytes from humans, rats, and mice. Measure metabolites (e.g., p-cresol conjugates) via LC-HRMS and correlate toxicity with CYP2E1/2C19 isoform expression. Address contradictions by standardizing dosing protocols and controlling for genetic polymorphisms .

Q. What molecular mechanisms underlie this compound’s dual role as an antioxidant and pro-oxidant in cellular models?

Employ redox-sensitive fluorescent probes (e.g., DCFH-DA) in HEPG2 cells under oxidative stress (H₂O₂ exposure). Use siRNA knockdowns to test the involvement of Nrf2 and NF-κB pathways. Contrast results with in vitro radical scavenging assays (DPPH/ABTS) to reconcile dual activity. Report ROS thresholds and cell viability data with standard deviations across triplicates .

Q. How can isotopic labeling resolve uncertainties in this compound’s biosynthetic pathway in Mentha piperita?

Administer ¹³C-labeled glucose to hydroponic mint cultures and track incorporation into this compound via NMR and isotope ratio mass spectrometry (IRMS). Compare with putative precursors (e.g., limonene, pulegone) to validate enzymatic steps (this compound synthase). Use gene silencing (CRISPR-Cas9) in plant trichomes to confirm pathway intermediates .

Q. What statistical approaches are recommended for meta-analyses of this compound’s pharmacological efficacy across heterogeneous studies?

Apply PRISMA guidelines to systematically aggregate data from PubMed, Web of Science, and Embase. Use random-effects models to account for variability in study designs (e.g., in vivo vs. in vitro). Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. Report effect sizes (Cohen’s d) with 95% confidence intervals .

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound-related phytochemical studies?

  • Data Transparency : Share raw chromatograms, spectral data, and experimental protocols via repositories like Zenodo or Figshare.
  • Reagent Validation : Certify solvent purity (HPLC-grade) and authenticate plant vouchers with herbarium codes.
  • Multilab Collaborations : Participate in interlaboratory studies to harmonize analytical thresholds (e.g., ISO 17025 standards) .

What criteria define a robust research question for investigating this compound’s ecological roles in plant-insect interactions?

Apply the FINER framework:

  • Feasible : Access to controlled greenhouse conditions and GC-EAD for volatile analysis.
  • Novel : Focus on understudied pollinators (e.g., solitary bees) instead of honeybees.
  • Ethical : Non-destructive sampling of endangered Mentha species.
  • Relevant : Link findings to climate-driven shifts in plant secondary metabolism .

Data Management and Reporting

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data in this compound research?

  • Metadata Standards : Use ISA-Tab format for experimental descriptions.
  • Repository Selection : Deposit in discipline-specific databases (e.g., MetaboLights for metabolomics).
  • License Compliance : Apply CC-BY 4.0 to enable reuse with attribution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthofuran
Reactant of Route 2
Menthofuran

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